2-((2,4,6-Trinitrophenyl)thio)ethanol
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Overview
Description
2-((2,4,6-Trinitrophenyl)thio)ethanol is a chemical compound with the molecular formula C8H7N3O7S It is known for its unique structure, which includes a trinitrophenyl group attached to a thioethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4,6-Trinitrophenyl)thio)ethanol typically involves the reaction of 2,4,6-trinitrophenol (picric acid) with 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,4,6-Trinitrophenol+2-Mercaptoethanol→this compound
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2,4,6-Trinitrophenyl)thio)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-((2,4,6-Trinitrophenyl)thio)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,4,6-Trinitrophenyl)thio)ethanol involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cellular damage or apoptosis, making the compound a potential candidate for anticancer therapies. Additionally, the nitro groups on the phenyl ring can participate in electron transfer reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): A precursor in the synthesis of 2-((2,4,6-Trinitrophenyl)thio)ethanol, known for its explosive properties.
2-Mercaptoethanol: A thiol compound used in the synthesis of this compound.
2,4-Dinitrophenol: A similar nitro compound with distinct chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both a trinitrophenyl group and a thioethanol moiety This combination imparts specific chemical reactivity and potential biological activities that are not observed in its individual components or other similar compounds
Properties
IUPAC Name |
2-(2,4,6-trinitrophenyl)sulfanylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O7S/c12-1-2-19-8-6(10(15)16)3-5(9(13)14)4-7(8)11(17)18/h3-4,12H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTJZEBQOQZCTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SCCO)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398885 |
Source
|
Record name | 2-((2,4,6-TRINITROPHENYL)THIO)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55548-91-9 |
Source
|
Record name | 2-((2,4,6-TRINITROPHENYL)THIO)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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